LUF5834

Description

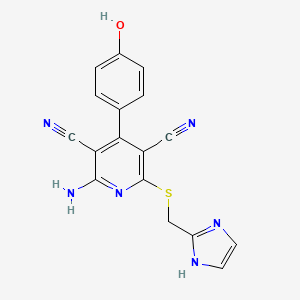

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKDLYFKPBXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125072 |

Source

|

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333962-91-7 |

Source

|

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333962-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of LUF5834: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LUF5834 is a novel, non-ribose small molecule that acts as a partial agonist at the adenosine (B11128) A1 and A2A receptors. Its unique mechanism, particularly at the A2A receptor, is attributed to its ability to bind to both the active and inactive conformations of the receptor, a characteristic that distinguishes it from full agonists. This property makes this compound a valuable tool for studying adenosine receptor pharmacology and a potential lead compound for therapeutic development. This guide provides a detailed overview of the mechanism of action of this compound, including its binding kinetics, downstream signaling effects, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound Interactions

The following table summarizes the key quantitative data for this compound's interaction with adenosine receptors.

| Parameter | Receptor Subtype | Value | Assay Conditions | Reference |

| Ki | Human A1 | 2.6 nM | Radioligand displacement assay | |

| Human A2A | 2.6 nM | Radioligand displacement assay | [1] | |

| Human A3 | 538 nM | Radioligand displacement assay | [1] | |

| EC50 | Human A2A | 12 nM | cAMP accumulation assay | [1] |

| Human A2A (wt) | 50 ± 1% of CGS21680 | cAMP accumulation assay | [2] | |

| IC50 | Human A2A | 394 ± 62 nM | BRET-based Gαs protein dissociation (in presence of NECA) | [3] |

Mechanism of Action

This compound exhibits a dualistic behavior as a partial agonist at both the adenosine A1 and A2A receptors. This section details the molecular interactions and signaling consequences of this compound binding.

Adenosine A1 Receptor Interaction

At the adenosine A1 receptor, which is coupled to the inhibitory G protein (Gαi), this compound acts as a partial agonist. The tritiated form of this compound, [3H]this compound, has been characterized as a high-affinity radioligand for the human A1 receptor[4]. Its partial agonism means that it can label both G protein-coupled and uncoupled receptor states with similar high affinity[4]. The binding of this compound to the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Adenosine A2A Receptor Interaction and the Structural Basis of Partial Agonism

The interaction of this compound with the adenosine A2A receptor, a Gαs-coupled receptor, is more extensively characterized. This compound's partial agonism at the A2A receptor is a key feature of its pharmacological profile.

Binding to Active and Inactive Conformations: Unlike full agonists that preferentially bind to the active conformation of the A2A receptor, this compound has the unique ability to bind to both the inactive and active states of the receptor[3]. This dual binding capability is believed to be the structural basis for its partial agonism. While it shows a higher affinity for the active conformation, its interaction with the inactive state modulates the overall receptor population and limits the maximal response.

Downstream Signaling: Upon binding to the A2A receptor, this compound promotes the dissociation of the Gαs subunit from the Gβγ dimer, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][3]. However, the magnitude of this response is lower than that induced by full agonists like NECA or CGS21680, consistent with its partial agonist nature[2]. In the presence of a full agonist, this compound can act as an antagonist, competitively inhibiting the full agonist's effect[3].

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound at the adenosine A1 and A2A receptors.

Caption: this compound signaling at the Adenosine A1 Receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

LUF5834: An In-Depth Profile of a Non-Adenosine Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) receptor selectivity profile of LUF5834, a potent, non-ribose partial agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways associated with the adenosine receptors it targets.

Core Compound Information

This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-adenosine derivative that exhibits potent partial agonism at adenosine A2A and A2B receptors. It also demonstrates selectivity for the A1 over the A3 adenosine receptor subtype.[1][2] Its unique structure, lacking the ribose moiety characteristic of endogenous adenosine and many synthetic agonists, has made it a valuable tool for investigating the molecular determinants of adenosine receptor activation.[3]

Quantitative Selectivity Profile

The binding affinities (Ki) and functional potencies (EC50) of this compound across the four human adenosine receptor subtypes are summarized below. This data is compiled from foundational research that first characterized this compound's activity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity |

| A1 | 2.6 | - | Partial Agonist |

| A2A | 2.6 | - | Partial Agonist |

| A2B | - | 12 | Partial Agonist |

| A3 | 538 | - | - |

Data sourced from Beukers et al., J. Med. Chem. 2004 and other supporting literature.[1][2] A dash (-) indicates data not available in the primary cited literature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional activity of this compound at the adenosine receptors.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for the human A1, A2A, and A3 adenosine receptors. These experiments typically involve the use of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.

Membrane Preparation:

-

CHO cells stably expressing the human A1, A2A, or A3 adenosine receptor were cultured to confluence.

-

Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant was subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet was resuspended in a suitable assay buffer, and the protein concentration was determined using a standard method like the BCA assay.

Binding Assay Protocol:

-

The binding assay was conducted in a final volume of 250 µL per well in 96-well plates.

-

Each well contained cell membranes (typically 20-50 µg of protein), a specific radioligand, and varying concentrations of the competing ligand (this compound).

-

For the A1 receptor, [3H]DPCPX was often used as the radioligand. For the A2A receptor, [3H]ZM241385 was a common choice. For the A3 receptor, [125I]AB-MECA or [3H]PSB-11 have been utilized.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM XAC).

-

The plates were incubated at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

The incubation was terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

The filters were washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters was quantified using a scintillation counter.

-

The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

cAMP Functional Assays

To determine the functional potency and efficacy of this compound, particularly at the A2B receptor, cyclic AMP (cAMP) accumulation assays were performed. These assays were typically conducted using Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2B adenosine receptor.

Cell Culture and Plating:

-

HEK293 cells stably expressing the human A2B adenosine receptor were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells were seeded into 96-well plates and grown to a suitable confluency.

cAMP Accumulation Assay Protocol:

-

The cell culture medium was removed, and the cells were washed with a serum-free medium or buffer (e.g., HBSS).

-

The cells were then incubated with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for a short period (e.g., 20-30 minutes) to prevent the degradation of intracellular cAMP.

-

Varying concentrations of this compound were added to the wells, and the cells were incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

The reaction was terminated, and the cells were lysed to release the accumulated intracellular cAMP.

-

The concentration of cAMP in the cell lysates was determined using a commercially available cAMP assay kit, often based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).

-

The EC50 values were calculated from the concentration-response curves.

Signaling Pathways

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels. The specific G-protein coupling determines the downstream signaling cascade.

A1 and A3 Receptor Signaling: The A1 and A3 adenosine receptors typically couple to Gi/o proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).

A2A and A2B Receptor Signaling: Conversely, the A2A and A2B adenosine receptors are coupled to Gs proteins. Agonist stimulation of these receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP production. Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

References

LUF5834: A Technical Guide to a Non-Ribose Adenosine Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Unlike classical adenosine receptor agonists which are derivatives of adenosine and possess a ribose moiety, this compound's unique chemical structure allows it to activate these receptors through a distinct set of interactions within the ligand-binding pocket.[2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the quantitative pharmacological data for this compound at human adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) |

| A1 | [3H]DPCPX | CHO | 2.6 |

| A2A | [3H]ZM241385 | HEK293 | 2.6 |

| A2B | [3H]PSB-603 | CHO | Not reported |

| A3 | [3H]PSB-11 | CHO | 538 |

Data compiled from multiple sources.[1][3]

Table 2: Functional Potency and Efficacy of this compound

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Efficacy |

| A2A | cAMP Accumulation | HEK293 | 56.2 | Partial Agonist (37% vs. NECA)[4] |

| A2B | cAMP Accumulation | CHO | 12 | High-Efficacy Partial Agonist[5] |

Efficacy is often compared to a reference full agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

General Protocol:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL, determined by a protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ZM241385 for A2AR), and varying concentrations of this compound.

-

For determination of non-specific binding, a high concentration of a known antagonist (e.g., 10 µM ZM241385) is added to a set of wells.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation)

These assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response, such as the production of cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound at Gs-coupled adenosine receptors (A2A and A2B).

General Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 or CHO cells expressing the adenosine receptor of interest.

-

Seed the cells into 96-well plates and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as a LANCE cAMP assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

-

The efficacy of this compound is often expressed as a percentage of the maximal response produced by a full agonist like NECA.

-

Signaling Pathways and Experimental Workflows

A2A Receptor Signaling Pathway

This compound, as a partial agonist at the A2A adenosine receptor, activates the canonical Gs protein signaling cascade.

Caption: this compound-mediated A2A receptor activation of the Gs-cAMP pathway.

Experimental Workflow for Characterizing a Novel Adenosine Agonist

The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound.

Caption: Workflow for pharmacological profiling of a new adenosine agonist.

Mechanism of Action: A Non-Ribose Binding Mode

A key feature of this compound is its ability to activate the A2A receptor without a ribose moiety, which is traditionally considered crucial for agonist activity.[6] Site-directed mutagenesis studies have revealed that this compound's binding and activation mechanism differs significantly from that of adenosine-like agonists.[2]

For instance, mutations of residues Thr88 and Ser277, which are critical for the interaction with the ribose group of adenosine-like ligands, do not affect the potency of this compound.[2] Conversely, mutation of Asn253, which interacts with the adenine (B156593) portion of traditional agonists, significantly impacts this compound's activity.[2] This suggests that this compound engages a distinct set of amino acid residues to induce the conformational changes required for receptor activation.

The following diagram illustrates the logical relationship of these mutagenesis findings.

Caption: Contrasting effects of mutations on adenosine-like vs. This compound activity.

Conclusion

This compound represents an important pharmacological tool for studying adenosine receptor function. Its non-ribose structure and distinct mode of action provide a unique opportunity to probe the molecular determinants of adenosine receptor activation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of GPCR drug discovery. Further investigation into the structural basis of this compound's interaction with adenosine receptors will likely yield valuable insights for the design of novel and selective therapeutics.

References

- 1. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 2. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

LUF5834: A Technical Guide to its Partial Agonism at the Adenosine A₂A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LUF5834, a potent non-ribose partial agonist for the adenosine (B11128) A₂A receptor (A₂AAR). This compound serves as a critical tool for investigating the structural and functional nuances of A₂AAR activation and has implications for the development of therapeutic agents targeting this receptor. This document outlines its binding and functional characteristics, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts of this compound Partial Agonism

This compound is distinguished as a partial agonist, meaning it binds to the A₂A receptor and elicits a response that is lower than that of a full agonist, such as adenosine or NECA (N-ethylcarboxamidoadenosine). The partial agonism of this compound is attributed to its unique interaction with the receptor's binding pocket, which differs from that of traditional adenosine-like agonists.[1] Structural and functional studies suggest that this compound can bind to both inactive and active conformations of the A₂AAR, whereas full agonists exclusively bind to the active state. This differential binding contributes to its ceiling effect on receptor activation.

Recent studies have highlighted that the partial agonism of this compound is also related to structural rearrangements in an "activation microswitch" within the receptor.[2] Unlike adenosine-derived agonists that rely on interactions with the ribose-binding pocket, this compound, lacking a ribose moiety, engages a distinct set of residues to activate the receptor.[1][3] This unique binding mode makes this compound an invaluable probe for understanding the allosteric and orthosteric modulation of A₂AAR function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with adenosine receptors, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Cell Line | Kᵢ (nM) | Reference |

| A₂A | [³H]-ZM241385 | HEK293 | 2.6 | [4] |

| A₁ | [³H]-DPCPX | CHO | 2.6 | [4] |

| A₂B | Potent Agonist | [4] | ||

| A₃ | [¹²⁵I]-AB-MECA | CHO | 538 | [4] |

Table 2: Functional Potency and Efficacy of this compound at the Human A₂A Receptor

| Functional Assay | Full Agonist Reference | Cell Line | EC₅₀ (nM) | Intrinsic Efficacy (% of Full Agonist) | Reference |

| G Protein Dissociation (BRET) | NECA | HEK293 | 56.2 | ~37% | |

| cAMP Accumulation | CGS21680 | HEK293 | 12 | Partial Agonist | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of this compound for the A₂A receptor.

1. Membrane Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competition Binding Assay:

-

A fixed concentration of a high-affinity A₂A receptor antagonist radioligand, typically [³H]-ZM241385, is used.

-

A range of concentrations of the unlabeled this compound is added to compete with the radioligand for binding to the receptor in the membrane preparation.

-

The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive A₂A receptor antagonist.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A₂A receptor signaling cascade, to determine its potency (EC₅₀) and efficacy.

1. Cell Culture and Plating:

-

HEK293 cells stably expressing the human A₂A receptor are seeded into multi-well plates and grown to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.

-

Cells are then stimulated with various concentrations of this compound or a reference full agonist (e.g., CGS21680 or NECA) for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated, and the cells are lysed.

3. cAMP Quantification:

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a LANCE (Lanthanide-based FRET) cAMP assay kit or an enzyme-linked immunosorbent assay (ELISA).

-

The results are used to generate dose-response curves, from which the EC₅₀ and maximum response (Eₘₐₓ) for this compound are determined. The intrinsic efficacy is calculated as the Eₘₐₓ of this compound relative to that of the full agonist.

Functional Assays: G Protein Dissociation (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure the activation of the G protein coupled to the A₂A receptor.

1. Cell Transfection:

-

HEK293 cells are co-transfected with plasmids encoding the human A₂A receptor and a BRET sensor pair. This typically consists of a Gα subunit (e.g., Gαs) fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein (e.g., GFP).

2. BRET Measurement:

-

Transfected cells are plated in a white, clear-bottom multi-well plate.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

The cells are then stimulated with different concentrations of this compound or a full agonist.

-

Upon receptor activation by an agonist, the Gα-Rluc and Gβγ-GFP subunits dissociate, leading to a decrease in the BRET signal.

-

The BRET ratio (emission from GFP / emission from Rluc) is measured over time using a plate reader.

-

Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ of this compound for G protein activation.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: A₂A Receptor Signaling Pathway with this compound.

References

- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of LUF5834: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the compound LUF5834, a notable non-ribose partial agonist of adenosine (B11128) receptors. This document collates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development.

Core Compound Profile

This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is distinguished as a potent partial agonist primarily targeting the adenosine A2A and A2B receptors.[1][2] Its non-ribose structure is a key feature, as it interacts with the A2A receptor via a set of amino acid residues distinct from those engaged by traditional adenosine-like agonists.[3][4] This unique binding mode may underpin its partial agonist activity.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki), functional potency (EC50), and inhibitory concentration (IC50) of this compound across various human adenosine receptor subtypes and experimental conditions.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Notes |

| Adenosine A1 | 2.6 | High affinity.[1][2] |

| Adenosine A2A | 2.6 | High affinity.[1][2] |

| Adenosine A3 | 538 | Low affinity, indicating selectivity for A1/A2A over A3.[1][2] |

Table 2: Functional Activity (EC50 / IC50)

| Receptor/Condition | Assay Type | Value (nM) | Efficacy | Notes |

| Adenosine A2B | Functional Agonism | 12 | Partial Agonist | Potent partial agonism.[1][2] |

| Adenosine A2A (high expression) | G Protein Dissociation | 56.2 | ~37% (vs. NECA) | Activity is dependent on receptor expression levels.[5] |

| Adenosine A2A (C-terminal truncation) | G Protein Dissociation | 182 - 407 | - | [5] |

| Adenosine A2A (in presence of NECA) | G Protein Dissociation | 372 - 394 | Antagonist | Acts as an antagonist in the presence of a full agonist.[5] |

Mechanism of Action

This compound exhibits partial agonism, a phenomenon that appears to be dependent on receptor density.[5] In the presence of a full agonist such as N-ethylcarboxamidoadenosine (NECA), this compound can act as an antagonist.[5] Structural and mutagenesis studies have revealed that this compound's mode of action is distinct from endogenous adenosine and its analogs. While the integrity of the Phe168 residue in the A2A receptor is crucial for the function of this compound, it does not rely on interactions with Thr88 and Ser277, which are critical for the binding of the ribose moiety of adenosine-like agonists.[3] Furthermore, mutation of Asn253 minimally affects this compound's binding affinity but abrogates its agonist activity.[3][4] A key aspect of its partial agonism may be its ability to bind to both the active and inactive conformational states of the A2A receptor.[5]

Signaling Pathways

Activation of adenosine A2A and A2B receptors by an agonist like this compound typically initiates a signaling cascade through the Gs protein. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][5] The A2B receptor has also been shown to couple to Gq proteins, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][3]

Caption: Adenosine A2A and A2B receptor signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key assays used to characterize the biological activity of this compound are provided below.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Culture cells expressing the human adenosine receptor of interest (e.g., HEK293 cells) to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]ZM241385 for A2A receptors), and varying concentrations of this compound.

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, include a high concentration of a non-radiolabeled standard antagonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger for A2A and A2B receptors.

1. Cell Preparation:

-

Seed cells expressing the target adenosine receptor in a 96- or 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram) and incubate for a short period. The phosphodiesterase inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

2. Compound Stimulation:

-

Add varying concentrations of this compound to the wells.

-

Include a positive control (e.g., the full agonist NECA) and a negative control (vehicle).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Follow the manufacturer's instructions for the specific detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

LUF5834: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Biological Activity of LUF5834 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist for the adenosine (B11128) A2A and A2B receptors. This document consolidates key chemical and pharmacological data, details common experimental methodologies, and illustrates the primary signaling pathways associated with this compound activity.

Chemical Properties and Identification

This compound, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a non-adenosine derivative that has emerged as a valuable tool in adenosine receptor research.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 333962-91-7 | [1] |

| Molecular Formula | C17H12N6OS | [1] |

| Molecular Weight | 348.38 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Pharmacological Profile

This compound is characterized as a potent partial agonist at the human adenosine A2A and A2B receptors.[1] Its partial agonism means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist. It also exhibits selectivity for A1 over A3 receptors.[1]

The binding affinities and functional potencies of this compound at various adenosine receptor subtypes are critical for designing and interpreting experimental outcomes.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Human A2A | Ki | 2.6 | [1] |

| Human A2B | EC50 | 12 | [1] |

| Human A1 | Ki | 2.6 | [1] |

| Human A3 | Ki | 538 | [1] |

Signaling Pathways

The activation of adenosine A2A and A2B receptors by this compound primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4]

The following diagram illustrates the canonical signaling pathway initiated by this compound at the A2A and A2B adenosine receptors.

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors. It involves the displacement of a radiolabeled ligand by unlabeled this compound.

Materials:

-

Cell membranes expressing the adenosine receptor of interest.

-

Radioligand (e.g., [3H]-ZM241385 for A2A receptors).[5]

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

The following workflow diagram outlines the key steps in a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy.

Materials:

-

Whole cells expressing the adenosine receptor of interest.

-

This compound stock solution.

-

Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well or 384-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer and pre-incubate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Analyze the data using non-linear regression to determine the EC50 and maximal response.

The logical flow of a typical cAMP functional assay is depicted in the diagram below.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the roles of adenosine A2A and A2B receptors in various physiological and pathological processes. Its distinct non-ribose structure and partial agonist activity provide a unique profile for probing receptor function.[6] This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this compound into their studies.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

LUF5834: A Technical Guide to its In Vitro and Potential In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a potent, non-ribose partial agonist of the adenosine (B11128) A2A and A2B receptors, also exhibiting high affinity for the A1 receptor.[1][2] Extensive in vitro research has characterized its binding profile, functional activity, and unique interactions with the A2A receptor. However, a notable gap exists in the scientific literature regarding its in vivo effects. This technical guide provides a comprehensive overview of the existing in vitro data for this compound, including detailed experimental protocols and a summary of quantitative findings. Furthermore, by drawing parallels with other non-ribose adenosine agonists, this document explores the potential in vivo implications of this compound's pharmacological profile, offering a valuable resource for researchers in the field of purinergic signaling and drug development.

In Vitro Pharmacological Profile

This compound has been extensively characterized in a variety of in vitro assay systems. Its primary activity is as a partial agonist at the human adenosine A2A and A2B receptors.[1][2] It also demonstrates high affinity for the adenosine A1 receptor, acting as a partial agonist.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound at various adenosine receptor subtypes.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |

| Adenosine A1 | 2.6 | Human | Radioligand Binding | [1] |

| Adenosine A2A | 2.6 - 28 | Human | Radioligand Binding | [1][4] |

| Adenosine A2B | Not explicitly reported | - | - | - |

| Adenosine A3 | 538 | Human | Radioligand Binding | [1] |

Table 2: Functional Potency and Efficacy (EC50) of this compound

| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |

| Adenosine A2A | 12 | cAMP Accumulation | HEK293 | [1] |

| Adenosine A2B | 12 | cAMP Accumulation | HEK293 | [1][4] |

In Vitro Experimental Methodologies

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

-

Cell Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

-

Radioligand: A tritiated antagonist radioligand, such as [3H]-XAC or [3H]-ZM241385, is used to label the receptors.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays are used to measure the ability of this compound to stimulate Gs-coupled adenosine receptors (A2A and A2B), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media.

-

Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor, such as rolipram, to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are stimulated with increasing concentrations of this compound for a defined period.

-

cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Molecular Interactions

This compound, as a partial agonist of A2A and A2B adenosine receptors, activates the Gs protein signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

References

- 1. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

LUF5834: A Preclinical In-Depth Analysis of a Novel Adenosine Receptor Modulator and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LUF5834, a novel, non-ribose partial agonist of adenosine (B11128) receptors. This compound has emerged as a significant pharmacological tool for studying adenosine receptor function and presents a potential, albeit preclinical, foundation for therapeutic development in cardiovascular and neurological disorders. This document synthesizes the current understanding of this compound's mechanism of action, summarizes its pharmacological data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Compound Profile

This compound, chemically known as 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, is distinguished from traditional adenosine receptor agonists by its lack of a ribose moiety.[1] This structural uniqueness contributes to its distinct pharmacological profile as a partial agonist at multiple adenosine receptor subtypes. Its primary activity is centered on the A1, A2A, and A2B adenosine receptors.[2]

Mechanism of Action

This compound functions as a partial agonist, meaning it binds to and activates adenosine receptors but with a lower maximal effect compared to full agonists like adenosine or NECA.[3] A key aspect of its mechanism, particularly at the A2A adenosine receptor (A2AAR), is its ability to bind to both the active and inactive conformations of the receptor.[3] This dual-state binding is thought to be the molecular basis for its partial agonism, as full agonists typically exhibit a strong preference for the active receptor state.[3]

The interaction of this compound with the A2AAR involves specific amino acid residues. Notably, its imidazole (B134444) moiety is positioned in a subpocket between helices I and VII, with hydrogen bonding to N2536.55 and aromatic stacking interactions with F168ECL2.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound at various human adenosine receptor subtypes as reported in the scientific literature.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |

| A1 | 2.6 | |

| A2A | 2.6 | [2] |

| A3 | 538 | [2][4] |

| Receptor Subtype | Potency (EC50) (nM) | Reference |

| A2B | 12 | [2][4] |

Potential Therapeutic Applications

While this compound has not been evaluated in clinical trials, its pharmacological profile suggests potential therapeutic applications in conditions where adenosine receptor modulation is beneficial.

-

Cardiovascular Preconditioning: The adenosine A1 receptor is implicated in cardiovascular preconditioning, a protective mechanism against ischemic injury.[1] As an A1 receptor agonist, this compound could potentially mimic this protective effect.

-

Neurological Disorders: The adenosine A1 receptor is also a target for neurological conditions such as cognitive deficits.[1]

-

Anti-inflammatory and Cardioprotective Effects: Activation of the A2B adenosine receptor is associated with cardioprotective and anti-inflammatory mechanisms.[4] Selective A2B agonists may offer advantages over non-selective adenosine for treating acute myocardial ischemia by avoiding side effects like bradycardia and hypotension.[4]

-

Angiogenesis Research: Due to its high potency at the human A2B adenosine receptor and significant selectivity versus the A3 subtype, this compound can be a valuable tool to differentiate the roles of these two receptors in processes like mast-cell-mediated angiogenesis.[4]

Experimental Protocols

The characterization of this compound has been primarily achieved through in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Objective: To measure the displacement of a radiolabeled antagonist by this compound.

General Protocol:

-

Membrane Preparation: Cell membranes from cell lines expressing the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared.

-

Incubation: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Production Assays

These functional assays are used to determine the potency (EC50) and efficacy of this compound as an agonist.

Objective: To measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.

General Protocol:

-

Cell Culture: HEK293 cells stably or transiently expressing the adenosine receptor of interest are cultured.

-

Cell Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit, such as a LANCE cAMP 384 kit.[5]

-

Data Analysis: The dose-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.

Visualizations

Signaling Pathways

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow: cAMP Production Assay

dot

Caption: Workflow for assessing functional agonism via cAMP assay.

References

- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

LUF5834: An Analysis of its Role in Adenosine Receptor Research and a Proposed Guide for Parkinson's Disease Models

Initial investigation into the research of LUF5834 for its application in Parkinson's disease models reveals a critical finding: this compound is characterized in the scientific literature as a potent partial agonist for the adenosine (B11128) A2A and A2B receptors, as well as a partial agonist for the A1 receptor. [1][2] This designates it as a compound that activates these receptors, albeit not to their maximum potential.

The prevailing therapeutic strategy for Parkinson's disease involving the adenosine A2A receptor is centered on the use of antagonists —compounds that block the receptor.[3][4][5][6][7] Extensive research has demonstrated that A2A receptor antagonists can alleviate motor deficits in various preclinical models of Parkinson's disease and have been investigated in clinical trials.[4][5][6]

A thorough review of existing research indicates a lack of studies investigating this compound in the context of Parkinson's disease models. The primary focus of this compound research has been on its unique pharmacological properties and its interaction with the A2A receptor at a molecular level, particularly how its non-ribose structure activates the receptor in a manner distinct from traditional adenosine-like ligands.[8][9]

Given the discrepancy between the user's request for information on this compound in Parkinson's disease models and the actual scientific focus on this compound, this guide will pivot to address the broader, well-researched area of adenosine A2A receptor antagonists in Parkinson's disease models. This will allow for a comprehensive and data-rich technical resource that aligns with the spirit of the original request.

An In-Depth Technical Guide to Adenosine A2A Receptor Antagonists in Parkinson's Disease Models

This guide provides a detailed overview of the core research and methodologies surrounding the investigation of adenosine A2A receptor antagonists in preclinical models of Parkinson's disease.

Core Signaling Pathway: A2A Receptor Antagonism in the Basal Ganglia

In the basal ganglia, a crucial brain region for motor control, dopamine (B1211576) D2 receptors and adenosine A2A receptors are co-localized on striatopallidal neurons of the indirect pathway.[7] Dopamine's inhibitory effect on these neurons via D2 receptors is counteracted by the excitatory effect of adenosine via A2A receptors. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. A2A receptor antagonists block the excitatory signaling of adenosine, thereby restoring a more balanced output from the basal ganglia and alleviating motor deficits.[3][7]

Quantitative Data from Preclinical Studies

The efficacy of A2A receptor antagonists is typically evaluated in rodent and primate models of Parkinson's disease. Key quantitative endpoints include the reversal of motor deficits and the potentiation of L-DOPA's effects.

Table 1: Efficacy of A2A Receptor Antagonists in Rodent Models of Parkinson's Disease

| Compound | Model | Endpoint | Dosage | Result | Reference |

| Istradefylline (KW-6002) | 6-OHDA-lesioned rat | Contralateral rotations (with L-DOPA) | 1 mg/kg, p.o. | ~150% increase in rotations vs. L-DOPA alone | [5] |

| Preladenant | Haloperidol-induced catalepsy (mouse) | Catalepsy score | 3 mg/kg, p.o. | Significant reduction in catalepsy | [6] |

| Tozadenant | 6-OHDA-lesioned rat | Forelimb use asymmetry (cylinder test) | 10 mg/kg, p.o. | Significant improvement in affected limb use | [10] |

| SCH 58261 | 6-OHDA-lesioned rat | Contralateral rotations (with L-DOPA) | 0.5 mg/kg, i.p. | Potentiation of L-DOPA-induced rotations | [10] |

Table 2: Efficacy of Istradefylline (KW-6002) in MPTP-Treated Primate Models of Parkinson's Disease

| Primate Model | Endpoint | Dosage | Result | Reference |

| Common Marmoset | Motor disability score | 10 mg/kg, p.o. | Significant improvement in motor score | [5] |

| Cynomolgus Monkey | "On" time (with L-DOPA) | 20 mg/kg, p.o. | Increased "on" time without worsening dyskinesia | [4] |

| Common Marmoset | L-DOPA-induced dyskinesia | 3 mg/kg, p.o. | Did not exacerbate existing dyskinesias | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the study of A2A receptor antagonists.

1. 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Procedure:

-

Anesthetize the rodent (e.g., rat) with an appropriate anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle or the substantia nigra.

-

Allow the animal to recover for a period of 2-3 weeks for the lesion to fully develop.

-

Confirm the lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) or post-mortem analysis of dopamine levels.

-

-

Behavioral Assessment:

-

Drug-Induced Rotations: Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period. A2A antagonists are often tested for their ability to potentiate L-DOPA-induced contralateral rotations.

-

2. MPTP Primate Model of Parkinson's Disease

-

Objective: To induce parkinsonian symptoms in non-human primates that closely resemble those in human patients.

-

Procedure:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to primates (e.g., marmosets, macaques) via systemic injection (intramuscular or subcutaneous).

-

Monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and tremor.

-

The severity of symptoms can be controlled by the dose and frequency of MPTP administration.

-

-

Behavioral Assessment:

-

Motor Disability Score: Use a standardized rating scale to assess the severity of parkinsonian symptoms.

-

"On"/"Off" Time: In animals treated with L-DOPA, quantify the duration of time spent in a mobile ("on") state versus an immobile ("off") state. A2A antagonists are evaluated for their ability to increase "on" time.

-

Dyskinesia Score: If the animals develop L-DOPA-induced dyskinesias, use a rating scale to quantify their severity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Adenosine A(2A) receptor antagonist treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]

- 8. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Role of LUF5834 in Cardiovascular Preconditioning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular preconditioning is a critical endogenous mechanism that protects the heart from ischemic injury. This process involves complex signaling pathways, with adenosine (B11128) receptors playing a pivotal role. LUF5834, a novel non-ribose partial agonist for adenosine receptors, has emerged as a molecule of interest due to its high affinity for the adenosine A1 receptor, a key player in cardiovascular preconditioning. This technical guide synthesizes the current understanding of this compound, its interaction with adenosine receptors, and its potential therapeutic role in cardioprotection. We provide a comprehensive overview of the relevant signaling pathways, quantitative data on this compound's receptor binding and efficacy, and detailed experimental protocols for its characterization. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cardiovascular medicine.

Introduction to Cardiovascular Preconditioning and Adenosine Receptors

Ischemic preconditioning is a phenomenon where brief, non-lethal periods of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult, ultimately reducing infarct size.[1] Adenosine, released in significant amounts during myocardial ischemia, is a key trigger and mediator of this protective effect.[2][3][4]

Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][5]

-

A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][6]

-

A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.[5][6][7]

The adenosine A1 receptor is strongly implicated in mediating the cardioprotective effects of ischemic preconditioning.[4][8] Activation of A1 receptors is a critical step in initiating the signaling cascade that leads to cardioprotection.[2] While A2A and A2B receptors also have roles in cardiovascular responses, the A1 receptor is a primary target for therapeutic interventions aimed at mimicking preconditioning.[7][9][10][11]

This compound: A Novel Adenosine Receptor Agonist

This compound is a non-ribose compound, which distinguishes it from classic adenosine receptor agonists that are derivatives of adenosine.[8] It has been characterized as a potent partial agonist with high affinity for several adenosine receptor subtypes.[8][12][13]

Chemical Properties

-

Chemical Name: 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[12]

Pharmacological Profile

This compound is a partial agonist for the A1, A2A, and A2B adenosine receptors.[12][13] Its non-ribose structure allows it to interact with residues in the receptor binding pocket that are distinct from those engaged by adenosine-like ligands.[14][15] This unique binding mode may offer opportunities for developing drugs with novel pharmacological properties.

Quantitative Data: Receptor Binding and Efficacy of this compound

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for various adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| A1 | 2.6 nM | [12][13] |

| A2A | 2.6 nM | [12][13] |

| A3 | 538 nM | [12][13] |

| Receptor Subtype | Functional Potency (EC50) | Reference |

| A2B | 12 nM | [12][13] |

Proposed Role of this compound in Cardiovascular Preconditioning

Given that this compound is a high-affinity partial agonist for the adenosine A1 receptor, it is plausible that it could initiate the signaling cascade of cardiovascular preconditioning.[8] As a partial agonist, this compound may offer a more controlled and sustained activation of the A1 receptor compared to full agonists, potentially reducing the risk of adverse effects associated with excessive receptor stimulation.

The proposed mechanism involves this compound binding to the A1 receptor on cardiomyocytes, triggering a G-protein-mediated signaling cascade that ultimately leads to the activation of downstream effectors responsible for cardioprotection.

Signaling Pathways in Adenosine Receptor-Mediated Cardioprotection

The activation of adenosine receptors, particularly the A1 subtype, initiates a complex network of intracellular signaling pathways.

Caption: this compound's potential role in initiating cardioprotective signaling via the A1 receptor.

Experimental Protocols for Characterization of this compound

The following protocols are based on the methodologies described in the characterization of this compound and similar compounds.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of this compound for adenosine receptors.

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

Functional Assays (cAMP Measurement)

This protocol is used to determine the functional activity (agonist or antagonist) of this compound at Gs- or Gi-coupled receptors.

Caption: A generalized workflow for assessing the functional activity of this compound by measuring cAMP levels.

Future Directions and Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for cardiovascular preconditioning. Its high affinity for the adenosine A1 receptor, combined with its partial agonist activity, makes it an attractive candidate for further investigation.

Future research should focus on:

-

In vivo studies: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.

-

Mechanism of action: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes.

-

Selectivity profiling: Further characterizing the selectivity of this compound across a wider range of receptors to assess potential off-target effects.

References

- 1. Evidence that the acute phase of ischemic preconditioning does not require signaling by the A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine and ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]

- 6. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]

- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuating myocardial ischemia by targeting A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 13. rndsystems.com [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Anti-inflammatory Properties of LUF5834: A Technical Guide for Researchers

Executive Summary: This document provides a comprehensive technical overview of the potential anti-inflammatory properties of LUF5834, a potent partial agonist of the A2A and A2B adenosine (B11128) receptors. While direct experimental evidence for the anti-inflammatory effects of this compound is not yet extensively published, this guide extrapolates its likely therapeutic activities based on its well-characterized mechanism of action and the established anti-inflammatory roles of its target receptors. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel adenosine receptor agonists in inflammatory diseases. We present available quantitative data, detail the key anti-inflammatory signaling pathways modulated by A2A and A2B receptor activation, and propose a framework of experimental protocols for future investigation.

Introduction

This compound is a non-ribose derivative that acts as a potent partial agonist at both the A2A and A2B adenosine receptors. Adenosine is a critical endogenous nucleoside that modulates a wide array of physiological processes, including a significant role in the regulation of inflammation.[1] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, are recognized as key mediators of anti-inflammatory responses.[2][3] Activation of these receptors on various immune cells, such as neutrophils, macrophages, and T lymphocytes, generally leads to the suppression of pro-inflammatory activities.[4][5] Given this compound's potent agonism at these receptors, it represents a promising candidate for the development of novel anti-inflammatory therapeutics.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known quantitative data for this compound's interaction with adenosine receptors. This data highlights its high affinity and potency at the A2A and A2B receptors.

| Parameter | Receptor Subtype | Value | Reference |

| Ki | A1 | 2.6 nM | |

| Ki | A2A | 2.6 nM | |

| Ki | A3 | 538 nM | |

| EC50 | A2B | 12 nM |

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of A2A and A2B receptor activation are primarily mediated through the Gs protein-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which initiate a downstream cascade of events that ultimately suppress inflammatory responses.[7][8]

A primary mechanism of this immunosuppression is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[9] PKA can phosphorylate and activate the cAMP Response Element-Binding Protein (CREB), which competes with NF-κB for the transcriptional co-activator CREB-binding protein (CBP).[7] This competition limits the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[7][10]

References

- 1. researchgate.net [researchgate.net]